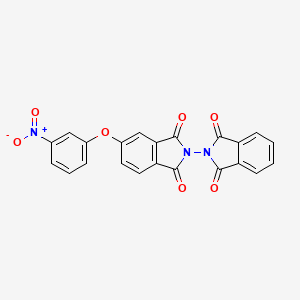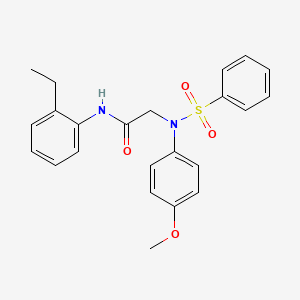![molecular formula C16H18N4O2 B6107751 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the imidazopyrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood. However, studies have suggested that this compound may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division and growth. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory and antiviral properties. Additionally, this compound has been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, this compound has been found to have anti-inflammatory and antiviral properties, which may have applications in the treatment of various inflammatory and viral diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be well-tolerated in animal studies, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole. One area of research is in the development of new cancer therapies. This compound has shown promising antitumor activity in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans.
Another potential future direction is in the development of new anti-inflammatory and antiviral therapies. This compound has been found to have potent anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and viral diseases. Further research is needed to determine its safety and efficacy in humans, but the results of preclinical studies suggest that this compound may be a valuable tool for the development of new therapies.
Synthesemethoden
The synthesis of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been achieved through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with cyclopropanecarboxylic acid, followed by a cyclization reaction with 1-methyl-1H-imidazole-4-carbaldehyde. The final product is obtained through a reduction reaction using sodium borohydride. This synthesis method has been found to be efficient and reproducible, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-16-13(12(19-20)9-7-8-9)17-15(18-16)10-5-4-6-11(21-2)14(10)22-3/h4-6,9H,7-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCDDICBNGPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CC3)NC(=N2)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)



![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
